Cas no 74017-10-0 (3,4-Epoxycyclopentanone)

3,4-Epoxycyclopentanone is a highly reactive cyclic ketone epoxide, valued for its versatility in organic synthesis. Its strained epoxide ring and carbonyl functionality make it a useful intermediate for ring-opening reactions, nucleophilic additions, and further functionalization. The compound’s unique structure enables the synthesis of complex cyclic and heterocyclic frameworks, particularly in pharmaceutical and fine chemical applications. Its reactivity allows for selective transformations under controlled conditions, offering chemists a precise tool for constructing stereochemically defined molecules. Stability and handling considerations are essential due to its sensitivity, but its synthetic utility justifies its use in specialized research and industrial processes.
3,4-Epoxycyclopentanone structure
3,4-Epoxycyclopentanone structure
Product name:3,4-Epoxycyclopentanone
CAS No:74017-10-0
MF:C5H6O2
MW:98.0999417304993
CID:541720
PubChem ID:535532

3,4-Epoxycyclopentanone Chemical and Physical Properties

Names and Identifiers

    • 6-Oxabicyclo[3.1.0]hexan-3-one
    • 3,4-epoxycyclopentanone
    • DTXSID80336692
    • 74017-10-0
    • MFCD24689504
    • 6-Oxa-bicyclo[3.1.0]hexan-3-one
    • 3,4-Epoxycyclopentanone
    • Inchi: InChI=1S/C5H6O2/c6-3-1-4-5(2-3)7-4/h4-5H,1-2H2
    • InChI Key: VZMRGSWFCBXBPW-UHFFFAOYSA-N
    • SMILES: C1C2C(O2)CC1=O

Computed Properties

  • Exact Mass: 98.036779430g/mol
  • Monoisotopic Mass: 98.036779430g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 107
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 29.6Ų

3,4-Epoxycyclopentanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1316562-5G
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
5g
$1600 2024-07-21
eNovation Chemicals LLC
Y1316562-1G
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
1g
$530 2024-07-21
eNovation Chemicals LLC
Y1316562-250MG
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
250mg
$260 2024-07-21
1PlusChem
1P008PSW-100mg
6-Oxabicyclo[3.1.0]hexan-3-one
74017-10-0 95%
100mg
$150.00 2024-04-21
1PlusChem
1P008PSW-250mg
6-Oxabicyclo[3.1.0]hexan-3-one
74017-10-0 95%
250mg
$237.00 2024-04-21
A2B Chem LLC
AE05888-250mg
6-Oxabicyclo[3.1.0]hexan-3-one
74017-10-0 95%
250mg
$264.00 2024-04-19
1PlusChem
1P008PSW-500mg
6-Oxabicyclo[3.1.0]hexan-3-one
74017-10-0 95%
500mg
$330.00 2024-04-21
eNovation Chemicals LLC
Y1316562-5g
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
5g
$1600 2025-02-26
eNovation Chemicals LLC
Y1316562-250mg
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
250mg
$260 2025-02-25
eNovation Chemicals LLC
Y1316562-1g
6-oxabicyclo[3.1.0]hexan-3-one
74017-10-0 97%
1g
$530 2025-02-26

Additional information on 3,4-Epoxycyclopentanone

3,4-Epoxycyclopentanone: A Comprehensive Overview

3,4-Epoxycyclopentanone (CAS No. 74017-10-0) is a cyclic ketone with a five-membered ring structure containing an epoxide group. This compound is widely recognized in the fields of organic chemistry and materials science due to its unique properties and versatile applications. The molecule consists of a cyclopentanone ring with an epoxide functional group at the 3,4 positions, making it a valuable intermediate in the synthesis of various organic compounds.

The epoxide group in 3,4-Epoxycyclopentanone plays a crucial role in its reactivity and functionality. Epoxides are known for their ability to undergo nucleophilic ring-opening reactions, which makes them highly useful in organic synthesis. Recent studies have highlighted the potential of 3,4-Epoxycyclopentanone as a precursor for the synthesis of bioactive compounds and advanced materials. For instance, researchers have explored its use in the development of novel polymers and drug delivery systems.

One of the most significant advancements in the study of 3,4-Epoxycyclopentanone involves its application in green chemistry. Scientists have developed eco-friendly methods for synthesizing this compound using catalytic systems that minimize waste and reduce environmental impact. These methods are particularly relevant in the context of increasing global emphasis on sustainable chemical processes.

Another area of active research is the exploration of 3,4-Epoxycyclopentanone as a building block for constructing complex molecular architectures. Its ability to participate in both electrophilic and nucleophilic reactions makes it a versatile starting material for synthesizing diverse organic compounds. Recent publications have demonstrated its utility in the synthesis of natural product analogs and pharmaceutical intermediates.

The physical properties of 3,4-Epoxycyclopentanone are also worth noting. It has a melting point of approximately 52°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various organic reactions under both homogeneous and heterogeneous conditions.

In terms of applications, 3,4-Epoxycyclopentanone finds extensive use in the pharmaceutical industry as an intermediate for synthesizing bioactive compounds. Its epoxide group can be selectively opened to introduce various functional groups, enabling the creation of complex molecular structures with potential therapeutic applications. Additionally, it is employed in the synthesis of agrochemicals and specialty chemicals due to its unique reactivity.

Recent studies have also focused on the catalytic asymmetric synthesis of 3,4-Epoxycyclopentanone, which has opened new avenues for accessing enantiomerically enriched compounds. This advancement is particularly important given the increasing demand for chiral intermediates in drug discovery and development.

In conclusion, 3,4-Epoxycyclopentanone (CAS No. 74017-10-0) is a versatile compound with significant potential in organic synthesis and materials science. Its unique properties and reactivity make it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and synthetic strategies, 3,4-Epoxycyclopentanone is poised to play an even more prominent role in the development of innovative chemical products.

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